2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a phenyl group attached to a methylisoxazole ring, which is further connected to a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-phenyl-5-methylisoxazole-4-boronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halides such as bromine or iodine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Phenyl-5-methylisoxazole-4-boronic acid.
Reduction: 3-Cyclohexyl-5-methylisoxazole-4-yl derivatives.
Substitution: Halogenated isoxazole derivatives.
Scientific Research Applications
2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. In biological systems, the compound can target specific enzymes or receptors, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-methylisoxazole-4-boronic acid
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-Phenyl-5-methylisoxazole-4-yl trifluoroborate
Uniqueness
2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a phenyl-substituted isoxazole ring and a dioxaborolane moiety. This structure imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and various scientific applications.
Properties
IUPAC Name |
5-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-11-13(17-20-15(2,3)16(4,5)21-17)14(18-19-11)12-9-7-6-8-10-12/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEHXVPDKIFJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374715-24-9 |
Source
|
Record name | 5-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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